Dabigatran etexilate is a novel anticoagulant drug that acts as a direct and reversible thrombin inhibitor []. It is a prodrug, meaning it is inactive until metabolized in the body to its active form, dabigatran. During the manufacturing process and storage, various impurities can arise. These impurities are often structurally similar to dabigatran etexilate and can potentially impact the drug's safety and efficacy.
Impurities in Dabigatran Etexilate can be synthesized to understand their formation and develop strategies for their control during drug manufacturing. For example, one study describes the synthesis of two potent impurities: Dabigatran dimer and Dabigatran n-propyl ester, starting from commercially available raw materials []. These impurities are considered process-related and can arise during large-scale manufacturing.
Characterizing the molecular structure of these impurities is crucial for understanding their properties and potential impact on the drug product. Various analytical techniques, including NMR spectroscopy and mass spectrometry, are employed for this purpose [, , ]. For instance, one study used these techniques to identify and characterize three degradation products, two of which were reported for the first time [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2